2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
This compound features a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group.
Properties
IUPAC Name |
1,1-dioxo-2-(2-oxo-2-piperidin-1-ylethyl)-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-13(15-8-4-1-5-9-15)10-16-14(18)11-6-2-3-7-12(11)21(16,19)20/h2-3,6-7H,1,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAAVUJJVWUMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678750 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Electrophilic Substitution at the Benzoisothiazolone Ring
The electron-deficient benzisothiazolone ring undergoes electrophilic reactions, particularly at the sulfur center. A notable example involves thioether formation using hypochlorothioite reagents :
This reaction proceeds via nucleophilic attack of the saccharin salt’s sulfur on the electrophilic hypochlorothioite, followed by oxidative cyclization . Similar reactivity is observed with perfluoroethyl hypochlorothioite (1d ), yielding fluorinated thioether derivatives .
Oxidative Cyclization
The compound’s synthesis often involves dithiobisaryl carboxamide intermediates, which cyclize under oxidative conditions :
| Reaction Type | Reagents/Conditions | Product | Key Observations | Reference |
|---|---|---|---|---|
| Cyclization | Bromine/chlorine in halogenated solvents (0–5°C) | Isothiazolone derivatives | Precipitation of solid products |
Oxidants like bromine or chlorine facilitate intramolecular cyclization, forming the isothiazolone ring. Reaction efficiency depends on solvent polarity and temperature control .
Alkylation and Condensation Reactions
The piperidine moiety and ketone group enable alkylation and condensation processes :
For example, condensation with palmitamide or benzothiophene-carboxamide derivatives generates bioactive analogs targeting neurological pathways . These reactions typically require acid scavengers (e.g., triethylamine) to neutralize HCl byproducts .
Stability and Degradation Pathways
The compound demonstrates sensitivity to harsh conditions:
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Thermal Decomposition : Degrades above 70°C, particularly in polar solvents .
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Hydrolytic Instability : The lactam ring hydrolyzes under strong acidic/basic conditions, yielding sulfonamide intermediates.
Synthetic Optimization
Industrial-scale production employs continuous flow reactors to enhance yield (≥95%) and purity. Key parameters include:
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Solvent Selection : CHCl<sub>3</sub> or CH<sub>2</sub>Cl<sub>2</sub> optimizes electrophilic substitution kinetics .
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Catalysts : Triethylamine or pyridine improves reaction rates for N-alkylation .
Mechanistic Insights
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Receptor Binding : The compound acts as a dopamine D2/serotonin 5-HT2A dual antagonist, where the piperidine group’s basicity enhances blood-brain barrier penetration.
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Electrophilic Reactivity : The benzoisothiazolone ring’s electron-withdrawing sulfone group directs electrophiles to the sulfur atom, facilitating thioether bond formation .
Scientific Research Applications
Overview
The compound 2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a member of the isothiazolone family, which has garnered attention for its diverse applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, particularly focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.
Antiviral Activity
Research indicates that isothiazolone derivatives, including the compound , exhibit significant antiviral properties. They have been shown to be effective against various retroviruses such as HIV and human T-cell leukemia virus. The mechanism involves the inhibition of viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Isothiazolones can modulate inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases. The ability to inhibit pro-inflammatory cytokines positions these compounds as promising candidates for developing anti-inflammatory drugs .
Antimicrobial Activity
Isothiazolone derivatives demonstrate notable antimicrobial properties against a range of bacterial and fungal pathogens. For instance, studies have reported their efficacy against Gram-positive and Gram-negative bacteria as well as certain fungal strains. This antimicrobial activity is attributed to their ability to disrupt cellular membranes or inhibit essential metabolic processes in microorganisms .
Case Study 1: Antiviral Efficacy Against HIV
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various isothiazolone derivatives for their antiviral activity against HIV. The results indicated that certain modifications to the isothiazolone structure enhanced antiviral potency significantly. The compound demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on HIV replication .
Case Study 2: Anti-inflammatory Effects in Animal Models
In a controlled study involving murine models of inflammation, treatment with isothiazolone derivatives resulted in a marked reduction in paw edema and serum levels of pro-inflammatory cytokines. These findings suggest that the compound could serve as a basis for developing new anti-inflammatory agents .
Case Study 3: Antimicrobial Testing
A comprehensive antimicrobial assessment was conducted using agar diffusion methods against various pathogens. The results showed that the compound exhibited zones of inhibition comparable to conventional antibiotics, particularly against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory mediators . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Physicochemical Properties
Substituents critically influence solubility, stability, and bioavailability:
Biological Activity
The compound 2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide belongs to the class of isothiazolone derivatives, which have demonstrated various biological activities, including antiviral, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₃H₁₄N₂O₃S
- Molecular Weight : 282.33 g/mol
- Functional Groups : Contains a piperidine moiety and a benzo[d]isothiazole structure.
Antiviral Activity
Research indicates that isothiazolone derivatives exhibit antiviral properties against several retroviruses, including HIV. For instance, compounds with similar structures have been shown to inhibit viral replication in vitro. In a study evaluating various benzo[d]isothiazole derivatives, certain compounds demonstrated significant cytotoxicity against human CD4+ lymphocytes, which are crucial for HIV replication .
Antibacterial Activity
Isothiazolone derivatives have also been studied for their antibacterial properties. The compound has been evaluated against both Gram-positive and Gram-negative bacteria. However, findings suggest that while some derivatives exhibit antimicrobial activity, the specific compound's effectiveness remains to be fully characterized in this regard .
Anticancer Activity
The anticancer potential of isothiazolone derivatives has been a focal point in recent research. In vitro studies have shown that certain benzo[d]isothiazole derivatives can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV replication | |
| Antibacterial | Variable activity against bacteria | |
| Anticancer | Cytotoxicity against cancer cell lines |
Case Studies
- Antiviral Study : A series of benzo[d]isothiazole derivatives were synthesized and tested for their ability to inhibit HIV-1 replication in human lymphocyte cultures. The results indicated that while some compounds were cytotoxic at lower concentrations (CC50 = 4-9 µM), they also showed potential as antiviral agents due to their ability to disrupt viral entry or replication mechanisms .
- Anticancer Evaluation : A study focused on the antiproliferative effects of various isothiazolone derivatives on human cancer cell lines revealed that certain compounds significantly inhibited cell growth in leukemia models. The most effective compound showed an IC50 value indicating strong activity against these malignancies .
Q & A
(Basic) What are the standard synthetic routes for preparing 2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide?
The compound is synthesized via nucleophilic substitution reactions. A bromoalkyl intermediate (e.g., 2-(5-bromopentyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide) reacts with piperidine under basic conditions (e.g., K₂CO₃ in acetonitrile or DMSO). The reaction typically yields 20–73% product after purification via column chromatography . Characterization involves ¹H/¹³C NMR, HRMS, and IR spectroscopy to confirm substituent attachment and molecular integrity .
(Basic) What spectroscopic and analytical techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Identifies proton environments (e.g., methylene groups adjacent to the piperidine moiety at δ ~3.0–4.0 ppm) and carbon backbone .
- HRMS : Confirms molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .
- IR Spectroscopy : Detects key functional groups (e.g., sulfonyl S=O stretches at ~1150–1350 cm⁻¹) .
- Melting Point Analysis : Validates purity (e.g., sharp melting ranges like 57.4–57.8°C for solid derivatives) .
(Advanced) How can reaction conditions be optimized to improve synthetic yields?
- Stoichiometry : Using 1.1 equivalents of reagents (e.g., N-bromosaccharin with DBU) minimizes side reactions while driving completion .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 minutes at 100°C) and improves efficiency compared to conventional heating .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of amines in substitution reactions .
(Advanced) How do structural modifications (e.g., alkyl chain length, substituents) impact biological activity?
- Alkyl Chain Length : Longer chains (e.g., pentyl vs. butyl) may enhance binding to enzyme active sites (e.g., cholinesterases) but reduce solubility, requiring trade-offs in drug design .
- Electron-Withdrawing Groups : Substituents like fluorine (e.g., 2-fluorobenzylamine derivatives) can modulate electronic effects, altering interactions with amyloid-beta aggregates .
- Tautomerism : Dynamic equilibria (e.g., imine-enamine tautomerism) influence reactivity and biological targeting, resolvable via HPLC on chiral stationary phases .
(Advanced) How can researchers resolve contradictions in reaction outcomes (e.g., low yields in specific derivatives)?
- Steric Hindrance : Bulky substituents (e.g., aryl groups) may reduce accessibility to reactive sites, necessitating steric maps via computational modeling (e.g., DFT) .
- Byproduct Analysis : LC-MS or TLC monitoring identifies intermediates (e.g., unreacted bromoalkyl precursors), guiding stoichiometric adjustments .
- Temperature Control : Lower temperatures (~0°C) may suppress side reactions in sensitive steps (e.g., NaBH₄ reductions of ketones to alcohols) .
(Advanced) What methodologies are recommended for studying tautomerism or dynamic equilibria in this compound class?
- Dynamic NMR : Monitors proton exchange rates in tautomeric systems (e.g., keto-enol equilibria) under variable temperatures .
- HPLC with Chiral Phases : Separates enantiomers or tautomers (e.g., imine vs. enamine forms) using amylose-based columns .
- Theoretical Calculations : DFT or MD simulations predict dominant tautomeric states and energy barriers .
(Basic) What are the key challenges in purifying this compound, and how are they addressed?
- Hydrophobicity : Requires gradient elution (e.g., petroleum ether/ethyl acetate mixtures) in column chromatography .
- Byproduct Removal : Flash chromatography or preparative LCMS isolates target compounds from unreacted amines or halogenated intermediates .
- Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals for X-ray diffraction .
(Advanced) How does the piperidine moiety influence the compound’s pharmacokinetic properties?
- Lipophilicity : Piperidine increases logP, enhancing blood-brain barrier penetration but requiring formulation adjustments for solubility .
- Metabolic Stability : Piperidine’s resistance to cytochrome P450 oxidation may prolong half-life, validated via in vitro microsomal assays .
(Advanced) What strategies are used to validate target engagement in biological studies (e.g., enzyme inhibition)?
- Enzyme Kinetics : Michaelis-Menten assays quantify IC₅₀ values for cholinesterase inhibition .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to amyloid-beta peptides .
- Crystallography : Co-crystallization with target proteins (e.g., carbonic anhydrase IX) confirms binding modes .
(Basic) What safety precautions are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
